Dichloroacetic acid anhydride with diethyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloroacetic acid anhydride with diethyl hydrogen phosphate is a chemical compound with the molecular formula C6H11Cl2O5P. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloroacetic acid anhydride with diethyl hydrogen phosphate can be synthesized through the reaction of dichloroacetic acid with diethyl hydrogen phosphate under controlled conditions. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the anhydride bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dichloroacetic acid anhydride with diethyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different chlorinated or phosphorylated compounds .
Scientific Research Applications
Dichloroacetic acid anhydride with diethyl hydrogen phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including its effects on cellular metabolism and cancer treatment.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of dichloroacetic acid anhydride with diethyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or alter metabolic pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Chloroacetic acid: Similar in structure but with different chemical properties and applications.
Trichloroacetic acid: Another related compound with distinct uses and effects.
Acetic acid: A simpler analogue with a wide range of applications.
Uniqueness
Dichloroacetic acid anhydride with diethyl hydrogen phosphate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
91674-71-4 |
---|---|
Molecular Formula |
C6H11Cl2O5P |
Molecular Weight |
265.03 g/mol |
IUPAC Name |
diethoxyphosphoryl 2,2-dichloroacetate |
InChI |
InChI=1S/C6H11Cl2O5P/c1-3-11-14(10,12-4-2)13-6(9)5(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
UUTZHHSHLYPILJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.